N-cyclopropyl-1-phenylcyclobutane-1-carboxamide
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Overview
Description
N-cyclopropyl-1-phenylcyclobutane-1-carboxamide, also known as CPPC, is a synthetic compound that belongs to the class of cyclopropyl amides. CPPC has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various diseases.
Mechanism of Action
N-cyclopropyl-1-phenylcyclobutane-1-carboxamide acts as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-cyclopropyl-1-phenylcyclobutane-1-carboxamide can modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-cyclopropyl-1-phenylcyclobutane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, N-cyclopropyl-1-phenylcyclobutane-1-carboxamide has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, N-cyclopropyl-1-phenylcyclobutane-1-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclopropyl-1-phenylcyclobutane-1-carboxamide is its ability to selectively target HDACs, making it a potentially safer and more effective therapeutic agent compared to non-selective HDAC inhibitors. However, the limitations of N-cyclopropyl-1-phenylcyclobutane-1-carboxamide include its low solubility and stability, which can affect its efficacy in vivo.
Future Directions
Future research on N-cyclopropyl-1-phenylcyclobutane-1-carboxamide should focus on improving its pharmacokinetic properties, such as solubility and stability, to enhance its efficacy in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N-cyclopropyl-1-phenylcyclobutane-1-carboxamide. Moreover, the potential of N-cyclopropyl-1-phenylcyclobutane-1-carboxamide as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease, should be explored further.
Synthesis Methods
N-cyclopropyl-1-phenylcyclobutane-1-carboxamide can be synthesized through a multistep process involving the reaction of cyclopropanecarboxylic acid with phenylmagnesium bromide, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained by reacting the intermediate with ammonium acetate.
Scientific Research Applications
N-cyclopropyl-1-phenylcyclobutane-1-carboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-cyclopropyl-1-phenylcyclobutane-1-carboxamide has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth and reduce inflammation.
properties
IUPAC Name |
N-cyclopropyl-1-phenylcyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-13(15-12-7-8-12)14(9-4-10-14)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAFFBWWMPCORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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